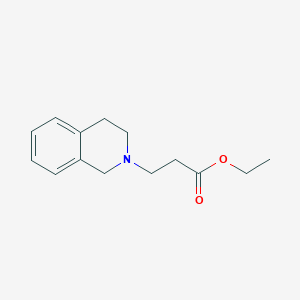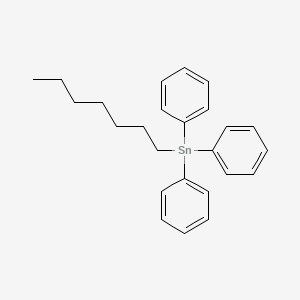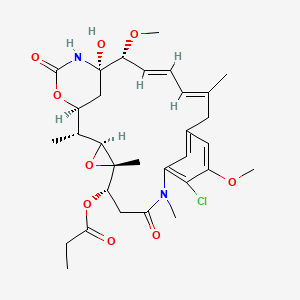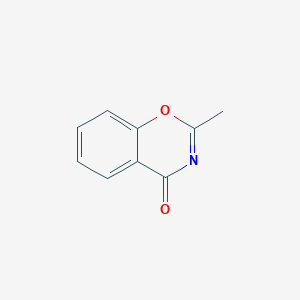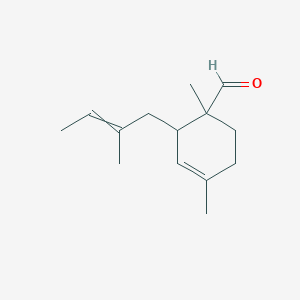![molecular formula C18H19N2OP B14635447 2,2'-[(2-Phenylethenyl)phosphoryl]bis(1-methyl-1H-pyrrole) CAS No. 53780-72-6](/img/structure/B14635447.png)
2,2'-[(2-Phenylethenyl)phosphoryl]bis(1-methyl-1H-pyrrole)
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2,2’-[(2-Phenylethenyl)phosphoryl]bis(1-methyl-1H-pyrrole) is a chemical compound that belongs to the class of pyrroles. Pyrroles are heterocyclic aromatic organic compounds, characterized by a five-membered ring structure composed of four carbon atoms and one nitrogen atom. This specific compound features a phosphoryl group attached to two pyrrole rings, each substituted with a methyl group and a phenylethenyl group.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2,2’-[(2-Phenylethenyl)phosphoryl]bis(1-methyl-1H-pyrrole) can be achieved through various synthetic routes. One common method involves the condensation of 2,5-dimethoxytetrahydrofuran with appropriate amines in the presence of a catalytic amount of iron (III) chloride. This reaction proceeds under mild conditions and yields N-substituted pyrroles in good to excellent yields .
Industrial Production Methods
Industrial production of this compound typically involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The use of continuous flow reactors and advanced catalytic systems can enhance the efficiency and scalability of the production process.
Chemical Reactions Analysis
Types of Reactions
2,2’-[(2-Phenylethenyl)phosphoryl]bis(1-methyl-1H-pyrrole) undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The compound can undergo substitution reactions, where functional groups are replaced by other groups under specific conditions.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate.
Reduction: Sodium borohydride, lithium aluminum hydride.
Substitution: Alkyl halides, sulfonyl chlorides, benzoyl chloride.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield corresponding pyrrole oxides, while reduction may produce pyrrole derivatives with reduced functional groups.
Scientific Research Applications
2,2’-[(2-Phenylethenyl)phosphoryl]bis(1-methyl-1H-pyrrole) has a wide range of scientific research applications, including:
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Biology: Investigated for its potential biological activities and interactions with biomolecules.
Medicine: Explored for its potential therapeutic properties and as a lead compound in drug discovery.
Industry: Utilized in the development of advanced materials and as a catalyst in various industrial processes.
Mechanism of Action
The mechanism of action of 2,2’-[(2-Phenylethenyl)phosphoryl]bis(1-methyl-1H-pyrrole) involves its interaction with specific molecular targets and pathways. The phosphoryl group plays a crucial role in its reactivity, enabling the compound to participate in various chemical reactions. The pyrrole rings contribute to its aromaticity and stability, allowing it to interact with other aromatic compounds and biomolecules.
Comparison with Similar Compounds
Similar Compounds
2,2’-Bipyrrole: A compound with two pyrrole rings connected by a single bond.
2,2’-Bipyridine: A compound with two pyridine rings connected by a single bond.
2,2’-Biphenyl: A compound with two benzene rings connected by a single bond.
Uniqueness
2,2’-[(2-Phenylethenyl)phosphoryl]bis(1-methyl-1H-pyrrole) is unique due to the presence of the phosphoryl group and the specific substitution pattern on the pyrrole rings. This structural uniqueness imparts distinct chemical and physical properties, making it valuable for various scientific and industrial applications.
Properties
CAS No. |
53780-72-6 |
|---|---|
Molecular Formula |
C18H19N2OP |
Molecular Weight |
310.3 g/mol |
IUPAC Name |
1-methyl-2-[(1-methylpyrrol-2-yl)-(2-phenylethenyl)phosphoryl]pyrrole |
InChI |
InChI=1S/C18H19N2OP/c1-19-13-6-10-17(19)22(21,18-11-7-14-20(18)2)15-12-16-8-4-3-5-9-16/h3-15H,1-2H3 |
InChI Key |
MHGKNGGDTSTZHD-UHFFFAOYSA-N |
Canonical SMILES |
CN1C=CC=C1P(=O)(C=CC2=CC=CC=C2)C3=CC=CN3C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


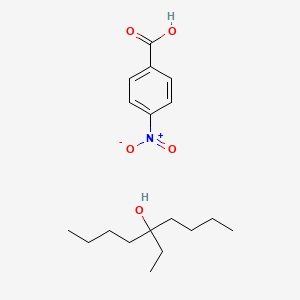
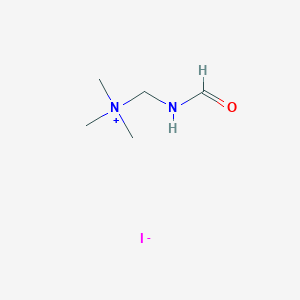
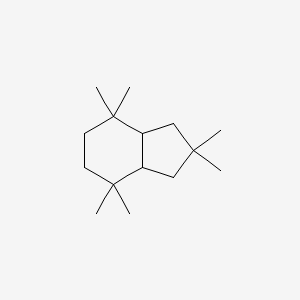
![6-{2-[(1e)-3,3-Dipropyltriaz-1-en-1-yl]phenyl}-1,3,5-triazine-2,4-diamine](/img/structure/B14635394.png)


![3,3,8,8,9,10,10-Heptamethyl-1,5-dioxa-9-azaspiro[5.5]undecane](/img/structure/B14635429.png)
